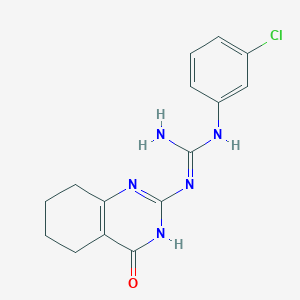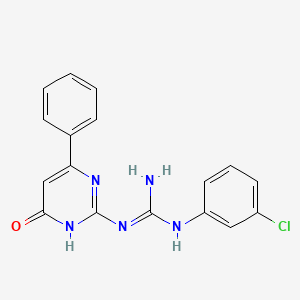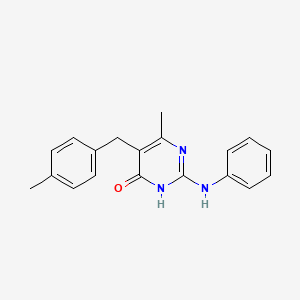![molecular formula C12H9ClN4O2 B3731094 7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3731094.png)
7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
描述
7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid, commonly known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAP is a heterocyclic organic compound that belongs to the triazolopyrimidine family. It has a molecular weight of 316.76 g/mol and a chemical formula of C12H8ClN5O2.
作用机制
The mechanism of action of CTAP involves its binding to the mu-opioid receptor, which results in the inhibition of the receptor's activity. This inhibition leads to a reduction in the release of neurotransmitters such as dopamine, which are involved in the modulation of pain and reward pathways in the brain. CTAP has been shown to be a highly selective antagonist for the mu-opioid receptor, making it an ideal tool for studying the function of this receptor.
Biochemical and Physiological Effects
CTAP has been shown to have a number of biochemical and physiological effects. In addition to its role as a selective antagonist for the mu-opioid receptor, CTAP has also been shown to have anxiolytic and antidepressant effects in animal models. These effects are thought to be due to the modulation of the release of neurotransmitters such as serotonin and norepinephrine in the brain.
实验室实验的优点和局限性
One of the primary advantages of using CTAP in lab experiments is its high selectivity for the mu-opioid receptor. This selectivity allows researchers to study the function of this receptor in a more targeted manner. Additionally, CTAP is relatively easy to synthesize, making it readily available for use in lab experiments.
One of the limitations of using CTAP in lab experiments is its potential for off-target effects. While CTAP is highly selective for the mu-opioid receptor, it may also interact with other receptors in the brain, leading to unintended effects. Additionally, CTAP has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.
未来方向
There are several future directions for research involving CTAP. One potential area of study is the development of CTAP-based therapies for the treatment of pain and addiction. CTAP's high selectivity for the mu-opioid receptor makes it an ideal candidate for the development of targeted therapies that can modulate the activity of this receptor.
Another potential area of study is the development of CTAP-based imaging agents for the detection of mu-opioid receptors in the brain. CTAP's high affinity for the mu-opioid receptor could be leveraged to develop imaging agents that can detect changes in receptor activity in response to various stimuli.
Conclusion
In conclusion, CTAP is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high selectivity for the mu-opioid receptor makes it an ideal tool for studying the function of this receptor in the brain. While CTAP has several advantages for use in lab experiments, its potential for off-target effects and lack of extensive human studies highlight the need for further research in this area.
科学研究应用
CTAP has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of CTAP is in the field of neuroscience, where it is used as a selective antagonist for the mu-opioid receptor. This receptor is involved in the modulation of pain and reward pathways in the brain, and CTAP has been shown to have a high affinity for this receptor, making it an ideal tool for studying its function.
属性
IUPAC Name |
7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2/c13-8-3-1-7(2-4-8)10-5-9(11(18)19)16-12-14-6-15-17(10)12/h1-6,10H,(H,18,19)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPBKVYSXOTJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C=C(NC3=NC=NN23)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-ethoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3731024.png)


![5-allyl-2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3731049.png)
![2-anilino-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B3731052.png)
![8-methyl-2-(1-piperidinyl)-4-(2-pyridinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3731060.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B3731065.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3731067.png)
![4-(3-hydroxyphenyl)-8-methyl-2-(4-morpholinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3731082.png)
![N-(3,4-dimethoxyphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3731083.png)
![6-methyl-5-propyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B3731088.png)

![2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]acetohydrazide](/img/structure/B3731110.png)
![6-amino-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-hydroxy-5H-[1,3]thiazolo[3,2-a]pyrimidine-3,5(2H)-dione](/img/structure/B3731118.png)